molecular formula C16H25N3O2 B10969190 N-butyl-4-(3-methoxyphenyl)piperazine-1-carboxamide

N-butyl-4-(3-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B10969190
M. Wt: 291.39 g/mol
InChI Key: OJYZVWAHCFVKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-4-(3-methoxyphenyl)piperazine-1-carboxamide is a synthetic compound that belongs to the piperazine family Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(3-methoxyphenyl)piperazine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(3-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be further functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-butyl-4-(3-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: Piperazine derivatives are widely studied for their potential as therapeutic agents.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Research: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in structure-activity relationship (SAR) studies to optimize biological activity.

Mechanism of Action

The mechanism of action of N-butyl-4-(3-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity towards certain targets. Detailed studies on the molecular pathways involved can provide insights into its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-4-(3-methoxyphenyl)piperazine-1-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other piperazine derivatives. Its combination of a butyl group and a methoxyphenyl group makes it a valuable compound for further research and development.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

N-butyl-4-(3-methoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C16H25N3O2/c1-3-4-8-17-16(20)19-11-9-18(10-12-19)14-6-5-7-15(13-14)21-2/h5-7,13H,3-4,8-12H2,1-2H3,(H,17,20)

InChI Key

OJYZVWAHCFVKRJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)C2=CC(=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.